molecular formula C24H14Cl2N2O3 B6355073 1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023531-96-5

1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one

Cat. No.: B6355073
CAS No.: 1023531-96-5
M. Wt: 449.3 g/mol
InChI Key: UHIPLTRBVGLYSQ-UHFFFAOYSA-N
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Description

1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dichlorophenyl and methoxyphenyl groups attached to an indeno-pyrazolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indeno-pyrazolone core, followed by the introduction of the dichlorophenyl and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one can be compared with other similar compounds, such as:

    1-((2,4-Dichlorophenyl)carbonyl)-3-phenylindeno[2,3-d]pyrazol-4-one: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-((2,4-Dichlorophenyl)carbonyl)-3-(4-chlorophenyl)indeno[2,3-d]pyrazol-4-one: The presence of a chlorophenyl group instead of a methoxyphenyl group can lead to different chemical and biological properties.

Properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl2N2O3/c1-31-15-9-6-13(7-10-15)21-20-22(16-4-2-3-5-17(16)23(20)29)28(27-21)24(30)18-11-8-14(25)12-19(18)26/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIPLTRBVGLYSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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